molecular formula C16H13Cl2N5O3S B082540 C.I. Acid yellow 49 CAS No. 12239-15-5

C.I. Acid yellow 49

Cat. No.: B082540
CAS No.: 12239-15-5
M. Wt: 426.3 g/mol
InChI Key: QHVBDWZOQBMLLW-UHFFFAOYSA-N
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Description

C.I. Acid Yellow 49 is an organic synthetic dye known for its brilliant yellow color. It is primarily used in the textile industry for dyeing wool, silk, polyamide fibers, and wool-blended fabrics. The dye is characterized by its good tinting strength and low moisture content. It is soluble in water and alcohol but insoluble in organic solvents like ketones and ethers .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Acid Yellow 49 is synthesized through a diazotization reaction of 4-amino-2,5-dichlorobenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-amine . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, the synthesis of C.I. Acid Yellow 49 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated through filtration, washing, and drying to obtain the dye in its pure form .

Chemical Reactions Analysis

Types of Reactions: C.I. Acid Yellow 49 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its azo bond.

    Reduction: Reduction of the azo bond can occur in the presence of reducing agents, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Aromatic amines such as 4-amino-2,5-dichlorobenzenesulfonic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine.

    Substitution: Substituted derivatives of the original dye.

Scientific Research Applications

C.I. Acid Yellow 49 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • C.I. Acid Yellow 42
  • C.I. Acid Red 151
  • C.I. Acid Blue 138
  • C.I. Acid Red 138

Comparison: C.I. Acid Yellow 49 is unique due to its specific molecular structure, which imparts a brilliant yellow color and excellent dyeing properties. Compared to similar compounds, it offers better solubility in water and alcohol, making it more versatile for various applications. Additionally, its stability under different pH conditions and resistance to fading make it a preferred choice in the textile industry .

Properties

IUPAC Name

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVBDWZOQBMLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065289
Record name C.I. Acid Yellow 49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12239-15-5
Record name 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12239-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acid Yellow 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the concentration of C.I. Acid Yellow 49 in the dyebath affect its sorption onto nylon fabric?

A: The research paper "A Dimensionless Model for the Equilibrium Sorption of Mixtures of Acid Dyes by Polyamides from Finite Dyebaths" [] investigates the sorption behavior of this compound, alongside C.I. Acid Blue 25, on nylon 66 fabric. A key finding is that the dimensionless sorption parameters of both dyes exhibit a linear dependence on their initial concentrations in the dyebath []. This means that increasing the initial concentration of this compound in the dyebath will lead to a proportionally higher amount of the dye being adsorbed onto the nylon fabric, at least within the concentration ranges studied.

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